molecular formula C25H23N3O6 B11061726 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061726
M. Wt: 461.5 g/mol
InChI Key: IGXJHKCCQJQVRL-XTQSDGFTSA-N
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Description

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including a benzodioxole ring, an imidazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling with the pyrrolone core under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23N3O6/c1-32-18-5-2-4-17(12-18)23(29)21-22(16-6-7-19-20(13-16)34-15-33-19)28(25(31)24(21)30)10-3-9-27-11-8-26-14-27/h2,4-8,11-14,22,29H,3,9-10,15H2,1H3/b23-21+

InChI Key

IGXJHKCCQJQVRL-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C=C4)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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